3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide, commonly known as JNJ-17203212, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. It was first synthesized by Janssen Pharmaceutica in 2006 as a potential therapeutic agent for the treatment of pain and other TRPV1-mediated disorders.
Mécanisme D'action
JNJ-17203212 acts as a competitive antagonist of the 3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide ion channel by binding to the channel pore and blocking the influx of cations such as calcium and sodium. This results in a reduction of this compound-mediated responses such as pain and inflammation.
Biochemical and Physiological Effects:
JNJ-17203212 has been shown to have potent analgesic effects in various preclinical models of pain, including inflammatory pain, neuropathic pain, and cancer pain. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation. In addition, JNJ-17203212 has been shown to have minimal effects on other ion channels and receptors, suggesting that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-17203212 has several advantages for lab experiments, including its high potency and selectivity for 3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide, its good solubility in aqueous and organic solvents, and its reproducible synthesis method. However, JNJ-17203212 has some limitations, including its relatively high cost and the need for specialized equipment and expertise to perform this compound-mediated assays.
Orientations Futures
Future research on JNJ-17203212 could focus on its potential therapeutic applications in various 3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide-mediated disorders, including pain, inflammation, and cancer. In addition, further studies could investigate the pharmacokinetics and pharmacodynamics of JNJ-17203212 in humans, as well as its safety and tolerability. Furthermore, the development of novel this compound antagonists with improved potency, selectivity, and safety could lead to the discovery of new therapeutics for the treatment of this compound-mediated disorders.
Applications De Recherche Scientifique
JNJ-17203212 has been extensively studied as a potential therapeutic agent for the treatment of pain and other 3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide-mediated disorders. This compound is a non-selective cation channel that is expressed in sensory neurons and is involved in the detection of noxious stimuli such as heat, capsaicin, and acid. JNJ-17203212 has been shown to inhibit this compound-mediated responses in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of pain, inflammation, and other this compound-mediated disorders.
Propriétés
IUPAC Name |
3-nitro-4-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)13-4-3-5-14(11-13)22-17(25)12-6-7-15(16(10-12)24(26)27)23-8-1-2-9-23/h3-7,10-11H,1-2,8-9H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZWMRAYNKRORZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.